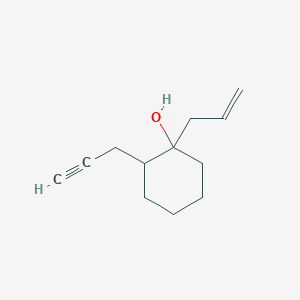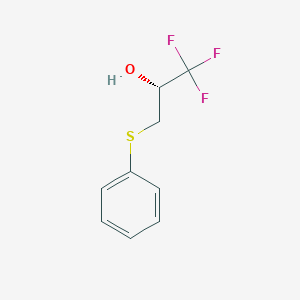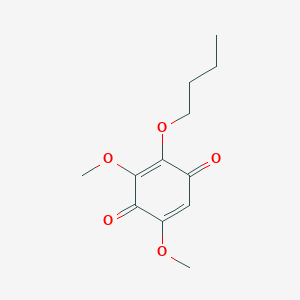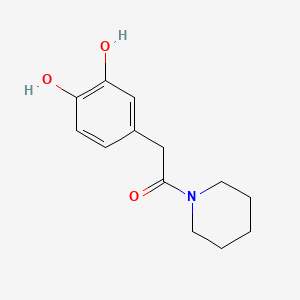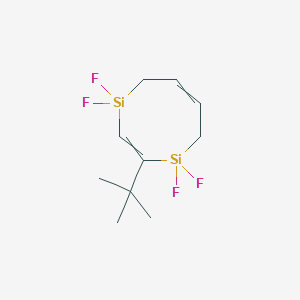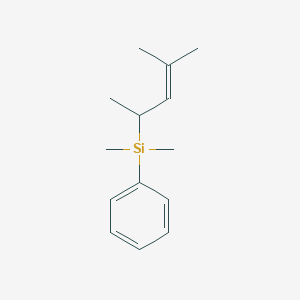
Dimethyl(4-methylpent-3-en-2-yl)phenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl(4-methylpent-3-en-2-yl)phenylsilane is an organosilicon compound characterized by the presence of a silicon atom bonded to a phenyl group and a dimethyl(4-methylpent-3-en-2-yl) group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl(4-methylpent-3-en-2-yl)phenylsilane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction can be catalyzed by transition metals such as platinum or rhodium. The general reaction scheme is as follows:
Hydrosilylation Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of robust catalysts and optimized reaction conditions can enhance yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl(4-methylpent-3-en-2-yl)phenylsilane can undergo various types of chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can target the phenyl group or the alkene moiety.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed.
Major Products Formed
Oxidation: Silanols or siloxanes
Reduction: Reduced phenyl or alkene derivatives
Substitution: Halogenated or nitrated phenyl derivatives
Aplicaciones Científicas De Investigación
Dimethyl(4-methylpent-3-en-2-yl)phenylsilane finds applications in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in bio-compatible materials.
Medicine: Explored for its role in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of silicone-based materials and coatings.
Mecanismo De Acción
The mechanism of action of dimethyl(4-methylpent-3-en-2-yl)phenylsilane involves its interaction with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile building block in organic synthesis. The phenyl group can participate in π-π interactions, while the alkene moiety can undergo addition reactions.
Comparación Con Compuestos Similares
Similar Compounds
Dimethylphenylsilane: Lacks the 4-methylpent-3-en-2-yl group, making it less reactive in certain contexts.
Trimethylphenylsilane: Contains an additional methyl group, altering its steric and electronic properties.
Dimethyl(4-methylpent-3-en-2-yl)silane: Lacks the phenyl group, affecting its aromaticity and reactivity.
Uniqueness
Dimethyl(4-methylpent-3-en-2-yl)phenylsilane is unique due to the combination of a phenyl group and a dimethyl(4-methylpent-3-en-2-yl) group bonded to a silicon atom. This unique structure imparts distinct reactivity and properties, making it valuable in various applications.
Propiedades
Número CAS |
106621-06-1 |
|---|---|
Fórmula molecular |
C14H22Si |
Peso molecular |
218.41 g/mol |
Nombre IUPAC |
dimethyl-(4-methylpent-3-en-2-yl)-phenylsilane |
InChI |
InChI=1S/C14H22Si/c1-12(2)11-13(3)15(4,5)14-9-7-6-8-10-14/h6-11,13H,1-5H3 |
Clave InChI |
AIGRIYSPFISKBK-UHFFFAOYSA-N |
SMILES canónico |
CC(C=C(C)C)[Si](C)(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


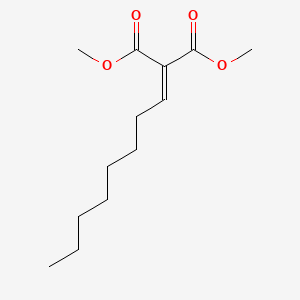
![N,N'-[Methylenedi(4,1-phenylene)]bis(N-acetylbenzamide)](/img/structure/B14317989.png)
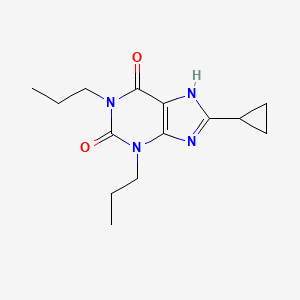
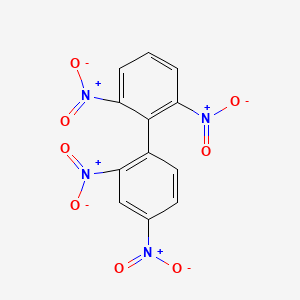
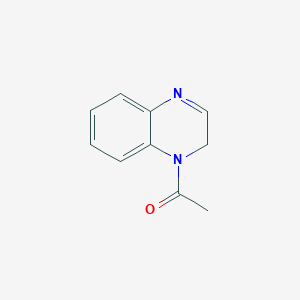

![3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium bromide](/img/structure/B14318021.png)
